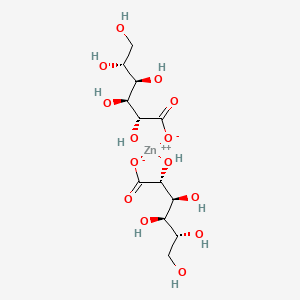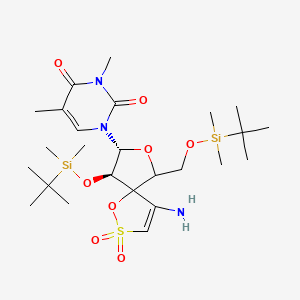
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-thiol
Übersicht
Beschreibung
4-amino-3-(2-furanyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Anwendungsgebiete bei Entzündungen
Diese Verbindung wurde auf ihre potenzielle Verwendung als nicht-steroidales Antirheumatikum (NSAR) untersucht . Forscher haben Derivate dieser Verbindung synthetisiert und auf ihre entzündungshemmende Aktivität getestet .
Vorhersage der pharmakologischen Aktivität
Die Verbindung wurde zur Vorhersage der pharmakologischen Aktivität mit dem Programm "PASS-online" verwendet . Dies beinhaltet die Verwendung von computergestützten Methoden, um die potenzielle biologische Aktivität einer Verbindung vorherzusagen .
Anti-exsudative Aktivität
Die Verbindung wurde synthetisiert und auf ihre anti-exsudative Aktivität untersucht . Dies bezieht sich auf die Fähigkeit einer Verbindung, das Austreten von Flüssigkeit aus Blutgefäßen in Gewebe zu reduzieren, was ein häufiges Merkmal von Entzündungen ist .
Synthese von Derivaten
Die Verbindung wurde als Ausgangspunkt für die Synthese einer Vielzahl von Derivaten verwendet . Diese Derivate können unterschiedliche Eigenschaften und potenzielle Anwendungen haben, wodurch die Nützlichkeit der ursprünglichen Verbindung erweitert wird .
Untersuchung der Beziehungen zwischen chemischer Struktur und Aktivität
Die Verbindung und ihre Derivate wurden in Studien verwendet, um die Beziehung zwischen chemischer Struktur und anti-exsudativer Aktivität zu untersuchen . Dies kann bei der Entwicklung neuer Medikamente mit verbesserten Eigenschaften helfen .
Potenzielle Anwendung bei der Behandlung von Entzündungen
Angesichts ihrer potenziellen entzündungshemmenden und anti-exsudativen Aktivitäten könnte die Verbindung weiter untersucht werden, um ihre potenzielle Anwendung bei der Behandlung verschiedener entzündlicher Erkrankungen zu prüfen .
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on the structural similarity to other triazole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been reported to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to have good solubility and bioavailability .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c7-10-5(8-9-6(10)12)4-2-1-3-11-4/h1-3H,7H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYBWYJEEHPZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349761 | |
| Record name | 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80809-38-7 | |
| Record name | 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in the development of new drugs?
A1: 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol serves as a crucial building block in synthesizing diverse triazole derivatives. [] In the cited study, it was reacted with various aromatic acids and phenacyl bromides to create novel 6-aryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. These synthesized compounds exhibited promising results when screened for their potential as anti-HIV and kinesin Eg5 inhibitors. [] This highlights the importance of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol as a starting point for developing new drugs targeting these diseases.
Q2: How does the structure of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol lend itself to the creation of diverse compounds?
A2: The structure of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol features reactive amino and thiol groups. These groups can participate in various chemical reactions, allowing for the attachment of different chemical moieties. [] In the cited research, these reactive groups facilitated the condensation reactions with aromatic acids and phenacyl bromides, resulting in the formation of structurally diverse triazolothiadiazole and triazolothiadiazine derivatives. [] This structural versatility opens avenues for synthesizing a range of compounds with potentially distinct biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione](/img/structure/B1215067.png)
![3-[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B1215068.png)
![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215070.png)
![6-tert-butyl-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215072.png)
![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)
![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)




